

Comparative analysis of Disperse Orange 25 in commercial dyestuffs

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Compound of Interest						
Compound Name:	Disperse orange 25					
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A Comparative Analysis of **Disperse Orange 25** in Commercial Dyestuffs

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds is critical. In the realm of textile chemistry and material science, disperse dyes are integral for coloration, particularly for hydrophobic fibers like polyester. This guide provides an objective comparative analysis of **Disperse Orange 25**, a widely used monoazo dye, against other commercially available alternatives. The comparison is based on key performance indicators supported by experimental data to facilitate informed decision-making.

Introduction to Disperse Orange 25

Disperse Orange 25 (C.I. 11227) is a synthetic dye characterized by its bright, reddish-orange hue and its application in dyeing polyester and its blends.[1] Its chemical structure, 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile, contributes to its disperse nature, making it suitable for hydrophobic fibers.[2] It is typically applied through high-temperature dyeing methods.

Comparative Performance Analysis

The efficacy of a disperse dye is determined by several performance metrics, primarily its color fastness, dyeing kinetics, and thermal stability. This section compares **Disperse Orange 25** with three common alternatives: C.I. Disperse Orange 30, C.I. Disperse Orange 37, and C.I. Disperse Yellow 82.



Data Presentation

The following tables summarize the key performance indicators for **Disperse Orange 25** and its alternatives based on available data.

Table 1: General Properties

Property	Disperse Orange 25	C.I. Disperse Orange 30	C.I. Disperse Orange 37	C.I. Disperse Yellow 82
C.I. Name	11227	11119	11132	551200
CAS Number	31482-56-1	12223-23-3 / 5261-31-4	12223-33-5 / 13301-61-6	12239-58-6
Molecular Formula	C17H17N5O2	C19H17Cl2N5O4	C17H15Cl2N5O2	C20H19N3O2
Molecular Weight	323.35 g/mol	450.27 g/mol	392.24 g/mol	333.38 g/mol
Shade	Reddish-Orange	Orange	Dark Reddish- Orange	Fluorescent Greenish-Yellow

Table 2: Color Fastness Properties on Polyester



Fastness Property	Disperse Orange 25	C.I. Disperse Orange 30	C.I. Disperse Orange 37	C.I. Disperse Yellow 82
Light Fastness (ISO 105-B02)	5-6	Good	-	4-5[3]
Washing Fastness (ISO 105-C06)	4-5	-	-	4-5[3]
Rubbing Fastness (ISO 105-X12) - Dry	4-5	-	-	-
Rubbing Fastness (ISO 105-X12) - Wet	4	-	-	-
Sublimation Fastness	4	Good	-	-

Note: A dash (-) indicates that specific comparative data was not readily available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. The following are standard protocols for the key experiments cited.

Color Fastness Testing

- 1. Washing Fastness (ISO 105-C06): This test evaluates the resistance of the color to domestic and commercial laundering.[4][5][6][7][8]
- Apparatus: Launder-Ometer or similar device, stainless steel balls, multifiber fabric, grey scale for assessing staining and color change.[5][8]
- Procedure:



- A 10 cm x 4 cm specimen of the dyed fabric is sewn together with a same-sized piece of multifiber adjacent fabric.
- The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution (e.g., 4 g/L ECE phosphate reference detergent) and stainless-steel balls to simulate mechanical action.[8]
- The container is agitated in the Launder-Ometer for a specified time (e.g., 30 minutes) and temperature (e.g., 60°C for polyester).[8]
- After washing, the specimen is rinsed, dried, and the color change of the dyed fabric and the staining of the multifiber fabric are assessed using the grey scales under standard lighting conditions.[4][8]
- 2. Light Fastness (ISO 105-B02): This method determines the resistance of the dye to fading upon exposure to an artificial light source mimicking natural daylight.[9][10][11][12][13]
- Apparatus: Xenon arc lamp apparatus, blue wool standards (rated 1-8), grey scale for assessing color change.[9][10]
- Procedure:
 - The dyed fabric specimen is mounted on a card alongside a set of blue wool standards.
 - Part of each specimen and standard is covered.
 - The mounted samples are exposed to the xenon arc lamp under controlled conditions of temperature and humidity.[10]
 - The exposure is continued until a specified color change is observed on the blue wool standards.
 - The light fastness of the specimen is rated by comparing the degree of fading with that of the blue wool standards (e.g., a rating of 5 indicates that the sample faded to a similar extent as blue wool standard 5).[12]



- 3. Rubbing Fastness (ISO 105-X12): This test assesses the degree of color transfer from the fabric surface to another surface by rubbing.[14][15][16][17][18]
- Apparatus: Crockmeter, standard white cotton rubbing cloth, grey scale for assessing staining.[14][15]
- Procedure:
 - A specimen of the dyed fabric is mounted on the base of the crockmeter.
 - Dry Rubbing: A dry, conditioned rubbing cloth is fixed to the rubbing finger of the crockmeter. The fabric is rubbed 10 times in 10 seconds with a downward force of 9N.[15]
 [17]
 - Wet Rubbing: The procedure is repeated with a rubbing cloth that has been wetted with distilled water to a specific pickup percentage.[15]
 - The staining on the white rubbing cloths is evaluated using the grey scale for staining.[15]

Dyeing Kinetics and Thermal Stability

- 1. Dyeing Kinetics Study: This experiment evaluates the rate at which a dye is absorbed by the fiber, providing insights into the efficiency of the dyeing process.[19][20][21][22][23]
- Procedure:
 - A dyebath is prepared with a known concentration of the disperse dye, a dispersing agent, and a pH buffer.
 - A pre-weighed polyester fabric sample is introduced into the dyebath.
 - The temperature of the dyebath is raised to the desired dyeing temperature (e.g., 130°C for polyester) at a controlled rate.
 - Aliquots of the dyebath are taken at regular time intervals.
 - The concentration of the dye remaining in each aliquot is determined using a UV-Vis spectrophotometer.

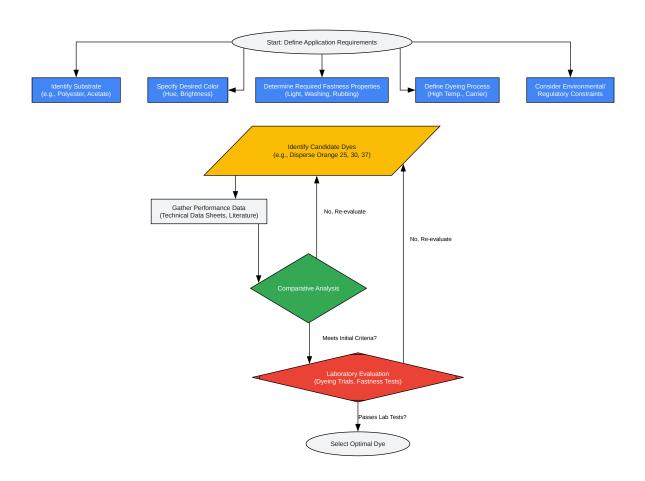


- The amount of dye absorbed by the fabric at each time point is calculated to plot the dyeing rate curve.
- 2. Thermal Stability Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of the dyes.[24][25][26] [27][28][29][30][31][32]
- TGA Procedure: A small sample of the dye powder is placed in a TGA instrument. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the change in mass is recorded as a function of temperature. A significant mass loss indicates decomposition.[24][26]
- DSC Procedure: A small sample of the dye is placed in a DSC pan, and an empty pan is
 used as a reference. Both pans are heated at a controlled rate. The difference in heat flow
 required to raise the temperature of the sample and the reference is measured. Endothermic
 or exothermic peaks can indicate melting, crystallization, or decomposition.[27][28][29][31]

Mandatory Visualization Dye Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable disperse dye for a specific application, considering key performance and application parameters.





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